4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple aromatic rings, a pyrrole core, and various functional groups. Its unique chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the benzyloxy, methylbenzoyl, dimethoxyphenyl, and pyridinylmethyl groups. Key steps may include:
Formation of the Pyrrole Core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Aromatic Groups: The aromatic groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Functional Group Modifications: Hydroxylation, methoxylation, and other functional group modifications are carried out using specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity. Its interactions with biological molecules can provide insights into new therapeutic agents or biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: shares similarities with other pyrrole-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
497243-43-3 |
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Molecular Formula |
C33H30N2O6 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H30N2O6/c1-21-16-25(41-20-22-8-5-4-6-9-22)12-13-26(21)31(36)29-30(24-11-14-27(39-2)28(17-24)40-3)35(33(38)32(29)37)19-23-10-7-15-34-18-23/h4-18,30,36H,19-20H2,1-3H3/b31-29+ |
InChI Key |
QZXUHFGCEVPDLP-OWWNRXNESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=C(C=C5)OC)OC)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=C(C=C5)OC)OC)O |
Origin of Product |
United States |
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